N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a 2-methylpiperidinyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with 2-Methylpiperidine: The pyrimidine ring is then subjected to a substitution reaction with 2-methylpiperidine under basic conditions to introduce the piperidinyl group.
Attachment of Ethane-1,2-Diamine: Finally, the ethane-1,2-diamine moiety is introduced through a nucleophilic substitution reaction, typically using a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring or the piperidinyl group.
Reduction: Reduced forms of the pyrimidine ring or the piperidinyl group.
Substitution: New compounds with different functional groups replacing the ethane-1,2-diamine moiety.
Scientific Research Applications
N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target involved.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(2-methylpiperidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: can be compared with other pyrimidine derivatives and piperidine-containing compounds.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: A similar compound with a pyridine ring instead of a pyrimidine ring.
N1-(Pyrimidin-2-yl)ethane-1,2-diamine: A compound with a pyrimidine ring but lacking the piperidinyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidinyl and ethane-1,2-diamine moieties allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Properties
Molecular Formula |
C12H21N5 |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
N'-[2-(2-methylpiperidin-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N5/c1-10-4-2-3-9-17(10)12-15-7-5-11(16-12)14-8-6-13/h5,7,10H,2-4,6,8-9,13H2,1H3,(H,14,15,16) |
InChI Key |
RTLIFURBFIHYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
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